4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, a six-membered ring with two nitrogen atoms . The presence of an amine group (NH2) and a carboxamide group (CONH2) is also suggested by the name .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including amide coupling, nucleophilic substitution, and reduction . The exact methods would depend on the starting materials and the specific structure of the final product .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Analgesic and Anti-Inflammatory Applications
Research on compounds structurally related to 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide has demonstrated significant applications in the realm of pain relief and inflammation control. For instance, studies on benzodifuranyl and thiazolopyrimidine derivatives have shown promising results in their ability to inhibit cyclooxygenase enzymes, thereby exhibiting analgesic and anti-inflammatory activities. These compounds are noted for their high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity in Cancer Research
Compounds similar to this compound have been synthesized and evaluated for their cytotoxic properties against cancer cells. The in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been a particular focus, indicating potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
Tocolytic Activity
Research into the tocolytic (uterine relaxation) properties of compounds structurally related to this compound has been conducted. Studies suggest significant inhibition of uterine contractions in non-pregnant rats, indicating potential for use in obstetrics to manage preterm labor (Lucky & Omonkhelin, 2009).
Antimicrobial Properties
The antimicrobial activities of pyridine derivatives, which are structurally similar to this compound, have been explored. These studies indicate their effectiveness against a range of bacterial and fungal strains, pointing towards their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Agent Potential
Compounds with structural similarities have been evaluated for their potential as antipsychotic agents. These heterocyclic carboxamides were examined for their ability to bind to dopamine and serotonin receptors, which is crucial in the management of psychotic disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that the compound may have multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAAJMHFBYYBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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